2-Methoxy-4,5-methylenedioxymethamphetamine
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Overview
Description
2-Methoxy-4,5-methylenedioxymethamphetamine is a synthetic compound belonging to the class of amphetamines. It is structurally related to methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA), both of which are known for their stimulant and psychoactive properties
Preparation Methods
The synthesis of 2-Methoxy-4,5-methylenedioxymethamphetamine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This involves the reaction of a suitable phenol with methylene chloride in the presence of a base to form the benzodioxole ring.
Chemical Reactions Analysis
2-Methoxy-4,5-methylenedioxymethamphetamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-4,5-methylenedioxymethamphetamine has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of amphetamine derivatives.
Biology: Researchers use this compound to investigate the effects of amphetamines on biological systems, particularly in studies related to neurotransmitter release and receptor binding.
Medicine: Although not widely used in clinical settings, it serves as a model compound to understand the pharmacological effects of related substances.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,5-methylenedioxymethamphetamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a serotonin releaser by reversing the direction of the serotonin reuptake transporter, similar to MDMA. This leads to increased levels of serotonin in the synaptic cleft, resulting in enhanced mood and emotional responses. Additionally, it may interact with dopamine and norepinephrine transporters, contributing to its stimulant effects .
Comparison with Similar Compounds
2-Methoxy-4,5-methylenedioxymethamphetamine is similar to other amphetamine derivatives such as:
Methamphetamine: Known for its potent stimulant effects and high potential for abuse.
3,4-Methylenedioxymethamphetamine (MDMA):
3-Methoxy-4,5-methylenedioxyamphetamine (MMDA): A compound with psychedelic properties and structural similarities to MDMA.
The uniqueness of this compound lies in its specific substitution pattern, which may result in distinct pharmacological effects compared to its analogs.
Properties
CAS No. |
108925-34-4 |
---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(6-methoxy-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H17NO3/c1-8(13-2)4-9-5-11-12(16-7-15-11)6-10(9)14-3/h5-6,8,13H,4,7H2,1-3H3 |
InChI Key |
GBUNHVOIGFKQDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1OC)OCO2)NC |
Origin of Product |
United States |
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